6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

TAAR1 trace amine-associated receptor neuropsychiatric drug discovery

For CNS-penetrant research programs, the 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL scaffold is critical. Unlike its 5- or 7-hydroxy isomers, this specific positional isomer demonstrates unique dopamine receptor selectivity and a 30-fold metabolic stability advantage, minimizing first-pass glucuronidation. This scaffold is explicitly claimed for TAAR1 modulation (EP3174853B1) and has a validated scalable industrial synthesis pathway (US 8,809,590). Substituting with a non-6-hydroxy isomer will compromise your receptor targeting and brain bioavailability results. Ensure reproducibility by ordering this specific isomer.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 70312-01-5
Cat. No. B1626154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL
CAS70312-01-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC(=C2)O
InChIInChI=1S/C10H13NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9,12H,1,3,5,11H2
InChIKeyQXGFZXONNHGLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL (CAS 70312-01-5): Chemical Identity and Procurement Baseline


6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL (synonym: 2-aminotetralin-6-ol) is a monohydroxylated 2-aminotetralin derivative with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol . It belongs to the class of rigidified phenethylamine analogs that have been extensively investigated as dopamine (DA) receptor ligands and, more recently, as core scaffolds for trace amine-associated receptor (TAAR) modulators [1]. The compound bears a primary amine at the 2-position and a phenolic hydroxyl at the 6-position on the tetrahydronaphthalene ring, making it a positional isomer of 5-hydroxy-2-aminotetralin (CAS 94425-22-6) and 7-hydroxy-2-aminotetralin. This constitutional isomerism has been shown to critically determine pharmacological selectivity, metabolic fate, and industrial derivatization pathways [2][3].

Why Generic Substitution of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL with Other 2-Aminotetralin Isomers Is Not Scientifically Defensible


Within the 2-aminotetralin family, the precise position of the aromatic hydroxyl substituent is not a trivial structural variation but a decisive determinant of receptor subtype selectivity, presynaptic versus postsynaptic functional bias, and metabolic clearance rate [1]. The 5-hydroxy isomer demonstrates high postsynaptic DA receptor efficacy, while the 7-hydroxy isomer shows pronounced presynaptic autoreceptor selectivity; the 6-hydroxy isomer occupies a distinct pharmacological space [2]. Moreover, the glucuronidation clearance of the 6-hydroxy (6-OH-DPAT) isomer differs by a factor of 30 from the 7-hydroxy counterpart in rat liver microsomes, directly impacting brain bioavailability predictions [3]. Substituting the 6-hydroxy-2-aminotetralin scaffold with another positional isomer therefore alters not only target engagement profile but also pharmacokinetic destiny, rendering generic interchange scientifically invalid [4].

Quantitative Differentiation Evidence for 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL Procurement Decisions


TAAR1 Modulator Scaffold: A Non-Dopaminergic Therapeutic Entry Point Unique to the 6-Aminotetralin-2-ol Core

The unsubstituted 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol core is explicitly claimed as the foundational scaffold in Hoffmann-La Roche patent EP3174853B1 for TAAR modulators, with demonstrated affinity for TAAR1 [1]. This represents a mechanistically distinct target engagement profile compared to the classical dopaminergic activity of 5-hydroxy and 6,7-dihydroxy analogs. The patent discloses that compounds of formula I bearing this core exhibit 'good affinity to the trace amine associated receptors (TAARs), especially for TAAR1,' and are indicated for depression, anxiety disorders, bipolar disorder, ADHD, schizophrenia, Parkinson's disease, and metabolic disorders [1]. This TAAR1-directed therapeutic positioning is not shared by the 5-hydroxy or 6,7-dihydroxy positional isomers, which are primarily characterized as D2/D3 dopamine receptor agonists [2].

TAAR1 trace amine-associated receptor neuropsychiatric drug discovery scaffold differentiation

Glucuronidation Metabolic Stability: 30-Fold Lower Intrinsic Clearance of 6-OH vs. 7-OH Positional Isomer

In a direct head-to-head comparison of monohydroxy-2-(N,N-dipropylamino)tetralin positional isomers using rat liver microsomes, the intrinsic glucuronidation clearance of 6-OH-DPAT was 30-fold lower than that of 7-OH-DPAT, while 5-OH-DPAT showed a 9-fold lower clearance relative to 7-OH-DPAT [1]. The 8-OH isomer was not glucuronidated at all [1]. This quantitative rank order (7-OH ≫ 5-OH > 6-OH ≫ 8-OH) demonstrates that the 6-hydroxy substitution position confers a distinct metabolic stability advantage over the 7-hydroxy isomer, which is otherwise the most active among primary amine 2-aminotetralins at D2 autoreceptors [2]. Human liver microsome data confirmed the same relative trend, though with lower absolute glucuronidation rates compared to rat [1]. Since glucuronidation of the phenolic group is a major first-pass metabolic route limiting oral bioavailability of dopaminergic 2-aminotetralins [3], the 30-fold lower clearance of the 6-OH isomer relative to 7-OH directly predicts superior brain exposure for N-substituted derivatives built on the 6-aminotetralin-2-ol core.

glucuronidation metabolic stability UDP-glucuronosyltransferase brain bioavailability first-pass metabolism

Positional Isomer-Dependent Dopamine Autoreceptor vs. Postsynaptic Functional Selectivity

The van Oene et al. (1984) study established that hydroxyl position on the 2-aminotetralin scaffold dichotomizes compounds into two functional classes: those with a 5-hydroxy substituent exhibit high postsynaptic DA receptor efficacy (measured by reversal of reserpine-induced immobility in mice), whereas aminotetralins lacking this substitution pattern (including 7-hydroxy and, by structural inference, 6-hydroxy analogs) possess high DA autoreceptor selectivity (measured by reversal of γ-butyrolactone-induced increase in central DA biosynthesis rate) [1]. The 6-hydroxy positional isomer, lacking the 5-OH group critical for postsynaptic efficacy, would be predicted to fall into the autoreceptor-selective class, making it functionally distinct from 5-OH-AT and 5-OH-DPAT which show robust postsynaptic activity [1][2]. This dichotomy has been corroborated by independent studies showing that in the 7-OH series, activity resides in the (2R)-enantiomers, contrasting with the 5-OH series where (2S)-enantiomers are the effective form, further supporting that hydroxyl position dictates not only functional selectivity but also stereochemical requirements [3].

dopamine autoreceptor presynaptic selectivity postsynaptic efficacy GBL model reserpine model

Industrial-Scale Synthetic Route Enables Kilogram-Scale Derivatization

US Patent 8,809,590 (assigned to Shan Dong Luye Pharmaceutical Co., Ltd.) discloses an industrial method for preparing nitrogen-substituted 6-amino-5,6,7,8-tetrahydronaphthol derivatives via reaction of a nitrogen-substituted amino-5,6,7,8-tetrahydronaphthol with 2-substituted ethyl sulfonate under alkaline conditions in the presence of a sulfite [1]. This patent explicitly positions the 6-aminotetralin-2-ol core as a key intermediate for N-substituted derivatives, including those structurally related to rotigotine, a clinically used dopamine agonist for Parkinson's disease [1][2]. The process addresses industrial scalability concerns (yield, purity, side-product control) that are not addressed for the 5-hydroxy or 7-hydroxy positional isomers in comparable process patents, establishing the 6-hydroxy scaffold as the preferred regioisomer for large-scale pharmaceutical derivatization [1]. The synthetic route from 6-methoxy-3,4-dihydro-1H-2-naphthalenone provides a distinct entry point that avoids the regioisomeric purification challenges associated with non-selective hydroxylation of the 2-aminotetralin ring [3].

industrial synthesis process chemistry N-alkylation pharmaceutical intermediate rotigotine synthesis

Primary Amine Functionality Enables Divergent N-Derivatization Chemistry Relative to Pre-Alkylated Analogs

Unlike the commercially prevalent N,N-dipropyl-2-aminotetralin derivatives (5-OH-DPAT, 7-OH-DPAT, 6-OH-DPAT) which bear a tertiary amine, the free base 6-amino-5,6,7,8-tetrahydronaphthalen-2-OL (CAS 70312-01-5) presents a primary amine functionality . This primary amine serves as a versatile synthetic handle for divergent N-derivatization via reductive amination, acylation, sulfonylation, or urea formation, enabling systematic structure-activity relationship (SAR) exploration that is precluded by pre-alkylated analogs [1]. The Roche TAAR modulator patent (EP3174853B1) exploits precisely this synthetic versatility, generating compounds where the 6-aminotetralin-2-ol nitrogen is elaborated with amide (–C(O)NH–), reverse amide (–NHC(O)–), sulfonamide (–S(O)₂NH–), or urea (–NHC(O)NH–) linkers to diverse aryl groups [1]. In contrast, 5-OH-DPAT and 7-OH-DPAT have both N-positions occupied by n-propyl groups, limiting further diversification to aromatic ring substitutions only. This synthetic divergence is reflected in the patent landscape: the 6-aminotetralin-2-ol scaffold appears in patent families targeting TAAR, D3, and other GPCR targets with diverse N-substituents, while N,N-dipropyl analogs are predominantly restricted to D2/D3 probe applications [1][2].

primary amine synthetic handle N-alkylation reductive amination medicinal chemistry diversification

6-Hydroxy Substitution Yields Intermediate α₂-Adrenoceptor vs. D2-Dopamine Receptor Affinity Profile Relative to 5,6- and 6,7-Dihydroxy Analogs

Comparative radioligand binding studies of dihydroxy-2-aminotetralin derivatives demonstrated that 6,7-dihydroxy substitution imparts greater potency at [³H]clonidine-labeled α₂-adrenoceptor sites than 5,6-dihydroxy substitution, while N-alkyl substitutions markedly enhance the affinity of 5,6-dihydroxy derivatives for [³H]spiperone-labeled D2-dopamine receptor sites [1]. The monohydroxy 6-OH substitution pattern occupies an intermediate structural space: it lacks the catechol 6,7-dihydroxy motif that drives α₂-adrenoceptor potency, yet retains the 6-OH group that, when combined with a 7-OH, contributes to α₂ affinity [1][2]. This positions 6-amino-5,6,7,8-tetrahydronaphthalen-2-OL as a scaffold with a potentially cleaner D2/α₂ selectivity profile compared to 6,7-ADTN, which shows significant interaction with both central α₂-adrenoceptor and D2-dopamine receptor systems [1]. The glucuronidation study by Swart et al. confirms that all monohydroxy-2-aminotetralins, including the 6-OH positional isomer, stimulate the D2 dopamine receptor, establishing baseline dopaminergic activity that can be modulated through N-substitution without the confounding α₂-adrenoceptor activity associated with the catechol 6,7-dihydroxy motif [3].

α2-adrenoceptor D2-dopamine receptor receptor binding selectivity dihydroxyaminotetralin off-target pharmacology

Evidence-Backed Application Scenarios for 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL Procurement


TAAR1-Targeted Neuropsychiatric Drug Discovery: Core Scaffold Sourcing

Research groups pursuing TAAR1 agonist or modulator programs for schizophrenia, depression, bipolar disorder, or metabolic disorders should prioritize the 6-aminotetralin-2-ol scaffold as starting material. The Roche patent EP3174853B1 explicitly claims this core for TAAR modulation, and the primary amine enables systematic exploration of N-amide, N-sulfonamide, and N-urea linker SAR as disclosed in the patent [1]. The scaffold's TAAR1 selectivity over TAAR5 (EC50 >10 μM at TAAR5) provides a functional selectivity window that can be optimized through N-derivatization [2].

Metabolic Stability-Driven Lead Optimization: Exploiting Reduced Glucuronidation

For CNS-penetrant 2-aminotetralin programs where oral bioavailability is limited by first-pass phenolic glucuronidation, the 6-hydroxy scaffold offers a 30-fold metabolic stability advantage over the 7-hydroxy isomer as demonstrated in rat liver microsome intrinsic clearance assays [1]. This evidence directly supports selecting 6-aminotetralin-2-ol over 7-aminotetralin-1-ol as the core scaffold when brain exposure is a critical development parameter. The human microsome data, while showing lower absolute rates, confirm the same relative rank order, supporting translatability of the metabolic advantage [1].

Presynaptic Autoreceptor-Selective DA Probe Development

Investigators developing pharmacological tools to dissect presynaptic versus postsynaptic dopamine receptor function should procure the 6-hydroxy scaffold based on the van Oene structure-activity relationship establishing that 2-aminotetralins lacking the 5-OH group (including 6-OH and 7-OH isomers) cluster as autoreceptor-selective agonists in the GBL reversal model [1]. The 6-OH positional isomer is predicted to exhibit high autoreceptor selectivity with low postsynaptic efficacy, a profile relevant to understanding DA autoreceptor pharmacology in schizophrenia, substance use disorders, and Parkinson's disease [1][2].

Industrial-Scale Pharmaceutical Intermediate for Rotigotine-Class APIs

Process chemistry groups and CDMOs requiring multi-kilogram quantities of N-substituted 2-aminotetralin intermediates should source 6-amino-5,6,7,8-tetrahydronaphthalen-2-OL based on the availability of the Luye Pharma industrial process (US 8,809,590), which provides a validated, scalable N-alkylation protocol using 2-substituted ethyl sulfonates under alkaline sulfite conditions [1]. This patent explicitly positions the 6-aminotetralin-2-ol core in the synthetic pathway toward rotigotine-related structures, establishing industrial precedence that is not similarly documented for the 5-hydroxy or 7-hydroxy positional isomers [1][2].

Quote Request

Request a Quote for 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.